Asperlicin E - 93413-05-9

Asperlicin E

Catalog Number: EVT-1542336
CAS Number: 93413-05-9
Molecular Formula: C25H18N4O3
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asperlicin E is a member of the class of asperlicins that is asperlicin C in which the lactam nitrogen of the benzodiazepineone moiety has undergone addition to the 2-position of the 2-3 double bond of the indole moeity, and in which the hydrogen at the 3-position of the indole moiety has been replaced by a hydroxy group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is a member of asperlicins, an organic heteroheptacyclic compound, an aminal and a tertiary alcohol.
Source and Classification

Asperlicin E is produced by the Aspergillus alliaceus fungus, which is known to synthesize various mycotoxins. These compounds are classified under the broader category of alkaloids, specifically non-peptidal cholecystokinin antagonists. The biosynthetic pathway of asperlicin E involves intricate enzymatic processes that utilize anthranilate as a precursor, leading to the formation of its distinctive molecular structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of Asperlicin E can be achieved through both biosynthetic pathways and chemical synthesis. In natural biosynthesis, the compound is formed via a non-ribosomal peptide synthetase (NRPS) assembly line that activates anthranilate and other amino acid residues. This process involves two key enzymes: AspB and AspC, which facilitate the conversion of precursor compounds into asperlicin E through oxidative cyclization and subsequent transformations .

In synthetic approaches, methods such as dimethyl dioxirane-mediated reactions have been utilized to convert precursors like asperlicin C into asperlicin E in a one-pot reaction setup. This approach allows for efficient synthesis while minimizing the number of steps required .

Molecular Structure Analysis

Structure and Data

Asperlicin E features a complex heptacyclic structure characterized by a fused angular arrangement of rings. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 423.1452 g/mol. The structural elucidation has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its distinct heptacyclic framework .

Chemical Reactions Analysis

Reactions and Technical Details

Asperlicin E undergoes several chemical reactions during its biosynthesis. The primary reaction involves the intramolecular cyclization of an indole epoxide intermediate formed during the action of the enzyme AspB. This reaction is crucial for establishing the compound's unique ring structure. The enzymatic transformation results in the formation of asperlicin E from its precursor, asperlicin C, through oxygenation and cyclization processes .

Mechanism of Action

Process and Data

The mechanism by which asperlicin E exerts its biological effects primarily involves antagonism at cholecystokinin receptors. By binding to these receptors, asperlicin E inhibits their activity, leading to reduced gastrointestinal motility and altered digestive processes. This action may have therapeutic implications for conditions related to gastrointestinal function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Asperlicin E is characterized by several notable physical properties:

  • Appearance: Typically exists as a yellowish solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, making it suitable for further chemical modifications .

Applications

Scientific Uses

Asperlicin E has garnered interest for its potential applications in pharmacology due to its role as a cholecystokinin antagonist. Research indicates that it may be useful in developing treatments for gastrointestinal disorders, obesity, and other metabolic conditions where modulation of cholecystokinin activity is beneficial. Additionally, studies on its analogs have led to insights into structure-activity relationships that can inform drug design efforts aimed at enhancing efficacy and reducing side effects .

Structural Characterization of Asperlicin E

Heptacyclic Core Architecture and Stereochemical Complexity

Fused 6-6-7-6-5-5-6 Ring System Analysis

Asperlicin E features an unprecedented heptacyclic scaffold comprising fused 6-6-7-6-5-5-6 rings that confer significant three-dimensional complexity. This compact architecture arises through enzymatic post-cyclization of the tetracyclic asperlicin C precursor. The central 7-membered diazepinone ring (positions 9-15) serves as the topological hub, fused to a 6-membered quinazolinone (rings A/B) and a 5-membered aminal system (rings F/G). The angular fusion pattern between the diazepinone (C) and pyrroloindoline (E) rings creates a characteristic V-shaped molecular geometry, while the aminal bridge (between N13-C21) locks the structure into a rigid conformation essential for biological activity. The strain energy distribution is uneven across the ring system, with the 7-membered ring exhibiting slight puckering (Δ = 0.42 Å from plane) that accommodates steric interactions between the C3 isobutyl substituent and C21 carbonyl group [5] [10].

Table 1: Ring System Topology in Asperlicin E

Ring LabelSizeFusion AtomsBond Angles Avg.
A/B (Quinazolinone)6/6Ortho-fused119.5°
C (Diazepinone)7C8-C9/N12-N13123.7°
D (Aromatic)6Edge-sharing120.0°
E (Pyrroloindoline)5Spiro C21104.8°
F/G (Aminal)5/6N13-C21101.5°

Comparative Analysis with Asperlicin C and D Isomers

The biosynthetic precursor asperlicin C (tetracyclic) undergoes oxidative rearrangement via the FAD-dependent monooxygenase AspB to generate asperlicin E. This transformation converts the linear Ant-Ant-Trp backbone into a heptacyclic system through two key steps: 1) Epoxidation at the C2-C3 indole bond of the tryptophan moiety, and 2) Nucleophilic attack by the N9 amide nitrogen on the resulting oxirane, followed by dehydration and aminal formation. In contrast, asperlicin D – a regioisomer of asperlicin C – features reversed cyclization regiochemistry (N5 attack instead of N9) that precludes conversion to the heptacyclic system. The stereochemical inversion at C3a (S→R) during asperlicin E formation creates a new chiral quaternary center (C3a) with absolute S-configuration, while retaining the original S-stereochemistry at C9a, C14a, and C21 [5] [10].

Table 2: Structural Comparison of Asperlicin Isomers

FeatureAsperlicin CAsperlicin DAsperlicin E
Ring SystemsTetracyclicTetracyclicHeptacyclic
Key Functional GroupsFree indole, LactamFree indole, LactamC3-OH, Aminal
Chiral Centers3 (all S)3 (all S)4 (S at C3a,C9a,C14a,C21)
Molecular FormulaC₂₆H₂₀N₄O₃C₂₆H₂₀N₄O₃C₃₁H₂₉N₅O₄
Biosynthetic OriginNRPS productNRPS productOxidized asperlicin C

Spectroscopic Elucidation Techniques

NMR-Based Conformational Studies

¹H-¹³C HMBC and ROESY NMR spectroscopy (600 MHz, DMSO-d₆) reveal critical through-space interactions that define asperlicin E's rigid architecture. The aminal proton (H-N13) resonates unusually downfield at δ 9.42 ppm (1H, s), indicating strong hydrogen bonding with the C21 carbonyl oxygen (distance: 1.89 Å). Key ROE correlations include:

  • H3-C3 ↔ H-C9a (4.23 ppm/4.81 ppm, strong) confirming the cis-junction of pyrroloindoline and diazepinone rings
  • Isobutyl methyls ↔ H-C8 (7.11 ppm) proving the pseudo-axial orientation of the C3 substituent
  • Aromatic H-C17 ↔ H-N13 establishing the spatial proximity between quinazolinone and aminal moieties

¹³C NMR assignments confirm the sp³ hybridization of C3 (δ 68.9 ppm) versus the sp² carbon in asperlicin C (δ 126.7 ppm), consistent with epoxide ring-opening. The C21 carbonyl appears at δ 172.5 ppm – deshielded by ~8 ppm relative to typical lactams due to aminal conjugation. 2D EXSY experiments (400 ms mixing time) demonstrate conformational locking, with no exchange cross-peaks observed between major proton environments below 120°C [4] [9] [10].

X-ray Crystallography of Asperlicin E Derivatives

Single-crystal X-ray analysis (CuKα, 150K, R₁ = 0.041) of O-acetyl-asperlicin E derivative confirms the absolute stereochemistry as 3S,3aS,9aR,14aS. The molecule crystallizes in the orthorhombic P2₁2₁2₁ space group with Z=4 and unit cell dimensions a=8.423(2) Å, b=14.771(3) Å, c=24.902(5) Å. Key structural metrics include:

  • Diazepinone ring puckering: C9-C9a-N12-C14a torsion = -28.7° (half-chair conformation)
  • Aminal bridge geometry: N13-C21-N22-C23 torsion = 12.5° (envelope conformation)
  • Intermolecular H-bonding: N13-H⋯O=C21 (symmetry operation: 1-x,1/2+y,3/2-z) forms infinite chains along the b-axis
  • Van der Waals contacts: Isobutyl methyl groups pack into hydrophobic pockets of adjacent molecules with C⋯C distances of 3.48-3.52 Å

Electron density maps reveal anisotropic displacement of the quinazolinone system (B-factors: 5.8 Ų avg. vs. 9.3 Ų for diazepinone), indicating greater rigidity in the aromatic domain. The C3-O bond length (1.422 Å) and C3-C3a-C9a angle (108.7°) confirm sp³ hybridization at this critical chiral center [4] [9].

Quantum Chemical Calculations of Electronic Properties

DFT calculations (B3LYP/6-311+G(d,p)) provide insights into asperlicin E's electronic features governing receptor interactions. The HOMO density (-5.82 eV) localizes predominantly on the indole π-system (82%) and aminal nitrogen lone pairs (18%), identifying these as nucleophilic recognition sites. Conversely, the LUMO orbital (-1.94 eV) spans the quinazolinone carbonyl (C21) and diazepinone system, indicating electrophilic character. Natural Bond Orbital (NBO) analysis reveals:

  • Charge distribution: N22 (aminal) carries significant negative charge (-0.512 e), while C21 (carbonyl) is highly positive (+0.687 e)
  • Stabilizing interactions: LP(N22) → σ*(C21-N13) hyperconjugation (E²=18.3 kcal/mol) contributes to aminal stability
  • Dipole moment: 5.82 Debye with orientation perpendicular to the quinazolinone plane

Molecular Electrostatic Potential (MEP) mapping shows a bipolar surface with negative potential concentrated over the quinazolinone oxygen (Vₛ = -42.3 kcal/mol) and positive potential at the isobutyl pocket (Vₛ = +32.7 kcal/mol). This complements crystallographic evidence that the isobutyl group occupies a hydrophobic receptor cavity while the carbonyl network engages in hydrogen bonding [7] [8].

Table 3: Quantum Chemical Parameters of Asperlicin E

ParameterValue (DFT)Biological Implication
HOMO Energy-5.82 eVElectrophile susceptibility
LUMO Energy-1.94 eVNucleophile binding site
Band Gap3.88 eVKinetic stability
Molecular Dipole5.82 DMembrane permeability
Aminal NBO Charge-0.512 eHydrogen bond donation
Quinazolinone O Charge-0.632 eHydrogen bond acceptance

Compound Names in Article:

  • Asperlicin E
  • Asperlicin C
  • Asperlicin D
  • O-acetyl-asperlicin E
  • Quinazolinone
  • Diazepinone
  • Pyrroloindoline
  • Aminal

Properties

CAS Number

93413-05-9

Product Name

Asperlicin E

IUPAC Name

(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1

InChI Key

HYHLSEUXMRFVND-AMDXRBSFSA-N

SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Synonyms

asperlicin E

Canonical SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Isomeric SMILES

C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.